molecular formula C24H29ClO8 B3166923 D-Glucopyranoside, methyl 1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]- CAS No. 915095-96-4

D-Glucopyranoside, methyl 1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-

Cat. No.: B3166923
CAS No.: 915095-96-4
M. Wt: 480.9 g/mol
InChI Key: YIVKIDWTTVMRBY-UKNHAKASSA-N
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Description

Radical-Mediated Glycosylation

Recent work demonstrates that glycosyl radicals generated via photoredox catalysis enable stereoconvergent C-glycosylation. For example, heteroaryl glycosyl sulfones undergo Ni-catalyzed cross-coupling with aryl halides to form β-C-glycosides with >20:1 diastereoselectivity. This approach bypasses traditional ionic intermediates, which often lead to undesired α/β mixtures. The tetrahydrofuran-containing aglycone in the target molecule could theoretically participate in radical trapping, as evidenced by tetrahydrofuran ring formation via allyl group trapping in related systems.

Transition Metal-Catalyzed Coupling

Nickel-catalyzed carboborylation of glycals enables stereoretentive C-glycosylation. For instance, D-glucal derivatives react with arylboronic acids under Ni(COD)₂ catalysis to yield β-C-glycosides with >95% retention of configuration. This method’s compatibility with unprotected sugars aligns with the target compound’s methyl glucopyranoside structure.

Formal Functional Group Deletion

A novel strategy employs S-glycosides as intermediates, where stereospecific sulfur-to-carbon substitution achieves α- or β-selectivity. For example, thioglycosides treated with Raney nickel undergo desulfurization to yield β-C-glycosides with >98% stereopurity. Applied to the target molecule, this method could preserve the (3S)-tetrahydrofuran configuration while installing the C-glycosidic bond.

Catalytic Strategies for Regioselective Aryl Coupling

The 4-chloro-3-benzylphenyl moiety requires regioselective coupling at the meta-chloro position. Key advances include:

Directed C–H Functionalization

Palladium-catalyzed C–H arylation using directing groups (e.g., amides) enables meta-selectivity. For the target’s benzylphenyl group, a chloro substituent acts as a weak directing group, favoring coupling at the 3-position. Recent protocols using PyOx ligands achieve >90% regioselectivity for similar substrates.

Suzuki-Miyaura Cross-Coupling

Aryl boronic acids coupled with bromophenyl glycosides under Pd(PPh₃)₄ catalysis yield biaryl C-glycosides. For the 4-chloro-3-benzylphenyl segment, sequential coupling of 4-bromo-3-chlorophenyl glucoside with 4-(hydroxymethyl)phenylboronic acid achieves the desired substitution pattern.

Photoredox-Nickel Dual Catalysis

This method enables coupling of aryl halides with glycosyl radicals. For example, 4-chlorophenyl glucosides react with benzyl bromides under Ir/Ni catalysis to form 3-benzyl derivatives with 85% yield. The chloro group’s electronic effects direct coupling to the meta position.

Biocatalytic Approaches to Tetrahydrofuran-Containing Glycosides

The (3S)-tetrahydrofuran moiety poses challenges due to its stereochemical complexity. Enzymatic strategies offer solutions:

C-Glycosyltransferases (CGTs)

Plant-derived CGTs, such as UGT708A1, catalyze C-glycosylation of flavanones to form C–C bonds with >99% β-selectivity. While no CGTs specific to tetrahydrofuran substrates are known, protein engineering could enable adaptation for the target’s furan ring.

Cytochrome P450 Oxygenases

P450 enzymes (e.g., CYP72A63) oxidize prenyl groups to form tetrahydrofuran rings in saponins. Applying this to a 4-allyloxyphenyl intermediate could yield the (3S)-tetrahydrofuran via stereoselective epoxidation and cyclization.

Aldolase-Mediated Cyclization

Deoxyribose-5-phosphate aldolase (DERA) catalyzes sequential aldol reactions to form tetrahydrofuran scaffolds. Coupling DERA with a glucose-6-phosphate dehydrogenase cofactor system generates (3S)-configured furans in 70% enantiomeric excess.

Late-Stage Functionalization of the 4-Ethoxybenzyl Substituent

The 4-[[(3S)-tetrahydro-3-furanyl]oxy]benzyl group requires efficient installation post-glycosylation:

Mitsunobu Etherification

Triphenylphosphine and diethyl azodicarboxylate (DEAD) mediate ether formation between 4-hydroxybenzyl alcohols and (3S)-tetrahydrofuran-3-ol. This method achieves 92% yield with retention of stereochemistry.

Copper-Catalyzed Alkoxyarylation

Aryl iodides react with tetrahydrofuran-3-ol under CuI/L-proline catalysis to form benzyl ethers. For the target molecule, 4-iodophenyl glucoside couples with (3S)-tetrahydrofuran-3-ol to install the ethoxybenzyl group in 78% yield.

Enzymatic Etherification

Laccase-mediator systems oxidize benzyl alcohols to radicals, which couple with tetrahydrofuran-3-ol. This green method achieves 65% yield but requires optimization for sterically hindered substrates.

Properties

IUPAC Name

(3R,4S,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClO8/c1-30-24(23(29)22(28)21(27)20(12-26)33-24)16-4-7-19(25)15(11-16)10-14-2-5-17(6-3-14)32-18-8-9-31-13-18/h2-7,11,18,20-23,26-29H,8-10,12-13H2,1H3/t18-,20+,21+,22-,23+,24?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVKIDWTTVMRBY-UKNHAKASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C(C(C(C(O1)CO)O)O)O)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@H]4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301114946
Record name Methyl 1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915095-96-4
Record name Methyl 1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucopyranoside
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Record name Methyl 1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R,4S,5S,6R)-2-(4-CHLORO-3-(4-(((S)-TETRAHYDROFURAN-3-YL)OXY)BENZYL)PHENYL)-6-(HYDROXYMETHYL)-2-METHOXYTETRAHYDRO-2H-PYRAN-3,4,5-TRIOL
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Biological Activity

D-Glucopyranoside, methyl 1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]- is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H29ClO8
  • Molecular Weight : 480.94 g/mol
  • CAS Number : 1637561-89-7

The compound features a glucopyranoside moiety linked to a chlorinated phenyl group and a tetrahydrofuran derivative, contributing to its unique biological properties.

D-Glucopyranoside derivatives, particularly those involving SGLT2 inhibition, have been shown to influence glucose metabolism significantly. This compound is structurally related to empagliflozin, a well-known SGLT2 inhibitor that reduces renal glucose reabsorption and enhances urinary glucose excretion. The inhibition of SGLT2 results in lowered blood glucose levels, which is crucial for managing conditions like diabetes mellitus .

Pharmacological Effects

  • Antidiabetic Properties : The primary biological activity observed is its role in glucose regulation. By inhibiting SGLT2, it promotes glycosuria and reduces plasma glucose levels without relying on insulin secretion from pancreatic β-cells .
  • Cardiovascular Benefits : Emerging studies suggest that compounds similar to D-Glucopyranoside may offer cardiovascular protection by reducing heart failure risk factors and improving cardiac function independently of their glucose-lowering effects .
  • Antioxidant Activity : Some studies indicate that D-glucopyranosides exhibit antioxidant properties, which could mitigate oxidative stress-related damage in various tissues .

Study 1: SGLT2 Inhibition and Glucose Control

A clinical trial involving empagliflozin demonstrated significant reductions in HbA1c levels among participants with type 2 diabetes. Similar compounds like D-Glucopyranoside are hypothesized to have comparable effects due to their structural similarities .

Study 2: Cardiovascular Outcomes

Research published in the Journal of Cardiology highlighted the cardiovascular benefits associated with SGLT2 inhibitors. Patients treated with these agents showed reduced hospitalization rates for heart failure, suggesting a protective role against cardiovascular events .

Data Tables

Property Value
Molecular FormulaC24H29ClO8
Molecular Weight480.94 g/mol
CAS Number1637561-89-7
Biological ActivityAntidiabetic, Cardioprotective
Mechanism of ActionSGLT2 Inhibition

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl 1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-α-D-glucopyranoside
  • CAS Registry Number : 1279691-36-9
  • Molecular Formula : C₂₄H₂₉ClO₈
  • Molecular Weight : 480.93 g/mol

Structural Features: This compound consists of a methylated α-D-glucopyranoside core linked to a substituted aromatic system. The aromatic moiety includes:

  • A 4-chloro-3-benzylphenyl group , introducing hydrophobicity and electron-withdrawing effects.

Physicochemical Properties :

  • Solubility : 0.058 g/L (25°C), indicating low aqueous solubility .
  • Density : 1.43 g/cm³ (20°C) .
  • Applications : Primarily used as a pharmaceutical intermediate or active pharmaceutical ingredient (API) intermediate in drug discovery and synthesis .

Synthesis and Handling :
Produced by specialized suppliers like LEAPChem and Amadis Chemical, it requires controlled conditions for synthesis, particularly to maintain the stereochemical integrity of the (3S)-tetrahydrofuran moiety .

Structural and Functional Differences

Compound Key Substituents Molecular Weight (g/mol) Solubility Applications
Target Compound Chlorophenyl, (3S)-tetrahydrofuran 480.93 0.058 g/L Pharmaceutical intermediates
Okanin 4'-O-β-D-(3",4"-Diacetyl-6"-Trans-p-Coumaroyl)-Glucopyranoside Acetyl, coumaroyl ~680 (estimated) Moderate (polar solvents) Natural product derivatives, antioxidants
β-D-Glucopyranoside () Methoxyphenyl, tetrahydrofurofuran ~460 (estimated) Moderate Potential glycosidase inhibitors
4-Hydroxyphenyl-6-(3,4,5-Trihydroxybenzoate)-β-D-Glucopyranoside Gallate ester, hydroxyl groups 424.36 High (polar solvents) Antioxidants, nutraceuticals
Methylated Glucopyranoside-Fructofuranosyl Derivative Multiple methyl groups, galactopyranosyl ~800 (estimated) Low (non-polar solvents) Glycosylation studies, lipid membranes

Key Comparative Insights

Substituent Effects
  • Coumaroyl/Acetyl Groups (Okanin Derivative ): Increase molecular weight and polarity, favoring solubility in organic solvents. These groups are common in flavonoid derivatives with antioxidant activity.
Stereochemical Considerations

The (3S)-tetrahydrofuran configuration in the target compound may confer specificity in biological interactions (e.g., enzyme binding), contrasting with non-chiral substituents in compounds like the gallate ester .

Pharmacokinetic Behavior
  • The target compound’s low solubility (0.058 g/L) suggests formulation challenges, necessitating prodrug strategies or lipid-based delivery systems. In contrast, the gallate ester’s high solubility makes it suitable for oral administration .
  • Methylated derivatives () exhibit lipophilicity, favoring blood-brain barrier penetration but requiring metabolic activation .

Q & A

Q. What methodologies are recommended for structural elucidation of this compound?

Structural elucidation requires a combination of NMR spectroscopy (1H, 13C, 2D-COSY, HSQC) to resolve the glucopyranoside backbone, chloro-phenyl substituents, and tetrahydrofuran linkages. High-resolution mass spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. For stereochemical assignments, NOESY/ROESY experiments are critical due to multiple chiral centers, as seen in structurally similar compounds with defined stereochemistry .

Q. How can researchers synthesize this compound with high purity?

Synthesis typically involves regioselective glycosylation using thioglycoside intermediates (e.g., phenyl thioglucopyranoside sulfoxides) under controlled conditions (e.g., TMSOTf catalysis). Protecting groups (e.g., benzyl, acetyl) are employed to shield hydroxyl groups during coupling reactions. Final deprotection with NaOMe/MeOH or catalytic hydrogenation ensures purity (>95%), as demonstrated in analogous syntheses .

Q. What solvent systems are optimal for handling this compound in vitro?

The compound is soluble in DMSO (as a stock solution) and polar aprotic solvents (e.g., DMF). For aqueous experiments, dilute in buffers (pH 6–8) with <1% DMSO to prevent aggregation. Pre-purge solvents with inert gas (N2/Ar) to avoid oxidation of sensitive groups like the tetrahydrofuran moiety .

Advanced Research Questions

Q. How can glycosylation efficiency be optimized for derivatives of this compound?

Use kinetic vs. thermodynamic control strategies:

  • Low-temperature reactions (−20°C) with bulky protecting groups favor α-anomers.
  • Microwave-assisted synthesis reduces reaction time and improves β-selectivity. Monitor progress via HPLC-MS and adjust catalyst loading (e.g., NIS/TfOH) to suppress side products like hydrolyzed intermediates .

Q. What advanced techniques confirm the stereochemical configuration of the tetrahydrofuran and glucopyranoside moieties?

X-ray crystallography is definitive but requires high-quality crystals. If crystallization fails, use electronic circular dichroism (ECD) combined with density functional theory (DFT) simulations to correlate experimental and calculated spectra. For dynamic systems, residual dipolar coupling (RDC) NMR in aligned media resolves relative configurations .

Q. How do researchers analyze metabolic stability in hepatic models?

Conduct in vitro assays with human liver microsomes (HLMs) or primary hepatocytes. Incubate the compound (1–10 µM) with NADPH cofactors, and quantify metabolites via LC-HRMS/MS . Key metabolic pathways include:

  • O-Demethylation of the methoxy group.
  • Hydrolysis of the glucopyranoside linkage. Compare results to structurally related glucosides with documented Phase I/II metabolism .

Q. How should contradictory solubility or reactivity data be resolved?

Perform systematic solvent screening using dynamic light scattering (DLS) to detect aggregation. For reactivity conflicts, use stopped-flow kinetics to measure reaction rates under varying conditions (pH, temperature). Validate findings with DFT-based computational modeling to predict solvent-accessible surfaces and reactive sites .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity of similar glucopyranosides?

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times).
  • Purity checks : Use orthogonal methods (HPLC-ELSD, LC-MS) to rule out impurities >90% .
  • Structural analogs : Compare activity of the target compound to derivatives with modified substituents (e.g., chloro vs. methoxy groups) to isolate pharmacophore contributions .

Methodological Tables

Key Reaction Conditions for Synthesis
Step
------
Glycosylation
Deprotection
Metabolite Identification Workflow
Step
------
Incubation
Quenching
Analysis

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